molecular formula C20H15NO3 B3885382 Diphenanilic acid CAS No. 6809-72-9

Diphenanilic acid

Cat. No.: B3885382
CAS No.: 6809-72-9
M. Wt: 317.3 g/mol
InChI Key: IMNAHFIVWBGYDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenanilic acid is typically synthesized through the reaction of levulinic acid with phenol in the presence of an acid catalyst. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst . The crude product is then purified through recrystallization to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where levulinic acid and phenol are mixed with the acid catalyst. The reaction mixture is heated to a specific temperature to facilitate the reaction, and the product is subsequently purified through distillation and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

Diphenanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of diphenanilic acid is primarily related to its phenolic structure, which allows it to participate in various chemical reactions. The hydroxyl groups can donate hydrogen atoms, making it an effective antioxidant. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenanilic acid is unique due to its specific structure, which combines two phenolic groups with a pentanoic acid chain. This structure provides it with unique chemical properties, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

2-[2-(phenylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(21-14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(23)24/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNAHFIVWBGYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329560
Record name Diphenanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6809-72-9
Record name Diphenanilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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